molecular formula C10H9N3O3 B5267318 4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 37546-86-4

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B5267318
CAS No.: 37546-86-4
M. Wt: 219.20 g/mol
InChI Key: XRCMCWYNHVSDJX-UHFFFAOYSA-N
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Description

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as MNBD, is a chemical compound that belongs to the benzodiazepine family. It is a white crystalline powder that is commonly used in scientific research. MNBD is a potent positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to the receptor. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This can have a range of effects on the central nervous system, including sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. This compound has also been shown to have neuroprotective effects, potentially reducing the risk of neuronal damage in certain conditions.

Advantages and Limitations for Lab Experiments

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a potent and selective positive allosteric modulator of the GABA-A receptor, making it a useful tool for studying the function of the receptor. However, its effects on the central nervous system can be complex and difficult to interpret, and its use in animal models may not accurately reflect its effects in humans. Additionally, this compound is a controlled substance and must be handled and stored appropriately.

Future Directions

There are several potential future directions for research on 4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is its potential use in the treatment of anxiety and other neurological disorders. This compound may also have applications in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic uses.

Synthesis Methods

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized by the condensation of 2-amino-5-methylbenzoic acid with nitrous acid, followed by reduction with sodium borohydride. The final product is obtained by the reaction of the resulting 5-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one with acetic anhydride.

Scientific Research Applications

4-methyl-7-nitro-1,3-dihydro-2H-1,5-benzodiazepin-2-one is widely used in scientific research to study the function of the GABA-A receptor. It has been shown to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This compound has also been used to study the effects of benzodiazepines on the central nervous system, including their potential use in the treatment of anxiety and other neurological disorders.

Properties

IUPAC Name

4-methyl-7-nitro-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-4-10(14)12-8-3-2-7(13(15)16)5-9(8)11-6/h2-3,5H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCMCWYNHVSDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344976
Record name 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37546-86-4
Record name 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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